molecular formula C14H12N2 B165750 phenanthrene-9,10-diamine CAS No. 53348-04-2

phenanthrene-9,10-diamine

Cat. No.: B165750
CAS No.: 53348-04-2
M. Wt: 208.26 g/mol
InChI Key: VPRFQZSTJXHBHL-UHFFFAOYSA-N
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Description

phenanthrene-9,10-diamine is an organic compound with the molecular formula C14H12N2. It is a derivative of phenanthrene, characterized by the presence of two amino groups at the 9 and 10 positions of the phenanthrene ring.

Biochemical Analysis

Biochemical Properties

Phenanthrene-9,10-diamine plays a crucial role in biochemical reactions, particularly in the detection of fatty acids and nitrogen atoms. It is known to emit fluorescence when irradiated with ultraviolet light or when it absorbs infrared radiation . This property makes it useful as a fluorescent dye in biochemical assays. This compound interacts with various biomolecules, including enzymes and proteins, through its amino groups, which can form hydrogen bonds and other interactions with these biomolecules. These interactions can influence the activity and function of the enzymes and proteins, making this compound a valuable tool in studying biochemical pathways and reactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to emit fluorescence allows researchers to track its distribution and effects within cells. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular metabolism and gene expression . These effects can provide insights into the compound’s potential therapeutic applications and its role in cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its amino groups, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and cellular metabolism. This compound’s ability to emit fluorescence also allows researchers to study its binding interactions and effects on biomolecules in real-time . This property makes it a valuable tool for studying the molecular mechanisms of biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have also shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . At high doses, this compound can also exhibit toxic or adverse effects, including changes in enzyme activity and gene expression. These dosage-dependent effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation of polycyclic aromatic hydrocarbons (PAHs). The compound can be metabolized by certain enzymes, leading to the formation of metabolites that can be further processed by the cell

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to emit fluorescence allows researchers to track its distribution and study its effects on cellular function in real-time.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its effects on cellular processes. Understanding the subcellular localization of this compound is important for studying its role in biochemical reactions and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenanthrene-9,10-diamine typically involves the reduction of 9,10-phenanthrenequinone. One common method is the catalytic hydrogenation of 9,10-phenanthrenequinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: phenanthrene-9,10-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

phenanthrene-9,10-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its dual fluorescence properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual fluorescence properties, which are not commonly observed in similar compounds. This makes it particularly valuable in fluorescence-based applications and studies .

Properties

IUPAC Name

phenanthrene-9,10-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRFQZSTJXHBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201508
Record name 9,10-Phenanthrenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53348-04-2
Record name 9,10-Diaminophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53348-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Phenanthrenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Phenanthrenediamine
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Record name 9,10-Phenanthrenediamine
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Record name 9,10-phenanthrenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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